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molecular formula C8H6N2O B2382335 1H-indazole-6-carbaldehyde CAS No. 669050-69-5

1H-indazole-6-carbaldehyde

Cat. No. B2382335
M. Wt: 146.149
InChI Key: JTWYTTXTJFDYAG-UHFFFAOYSA-N
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Patent
US08765748B2

Procedure details

To a suspension of 60% NaH (10.0 g, 0.24 mol) in THF (240 mL) was added a suspension of 6-bromo-1H-indazole (39.4 g, 0.2 mol) in THF (280 mL) dropwise over 45 min. After addition, the resulting mixture was stirred for 1 h at rt to give a dark red clear solution which was cooled to −78° C. s-BuLi (1.4 M in hexane, 300 mL, 0.42 mol) was added dropwsie over 1 h. During this addition, additional THF (130 mL) was added to keep the mixture stirring. After the addition, the resulting mixture was stirred for 75 min at −78° C.; DMF (90 mL) was added dropwise (note: reaction solidified upon addition of DMF, occasional warming was needed to keep the mixture stirring). The resulting mixture was stirred at rt overnight and cooled to 0° C. Solid NH4Cl and saturated NH4Cl were added to quench the reaction and bring the pH to about 7. The product was extracted with EtOAc (800 mL+200 mL+300 mL, 1.3 L in total) and the combined extracts were washed with H2O (300 mL×3) and dried (Na2SO4). Evaporation of the solvent gave a dark red solid which was triturated by EtOAc (4 times, the last filtrate was purified by flash chromatography) to give the title compound (16.96 g in total, 58%) as yellow brown solid. 1H NMR (400 MHz, DMSO-d6) δ 13.62 (s, 1H, NH), 10.12 (s, 1H, CHO), 8.23 (s, 1H), 8.17 (s, 1H), 7.93 (d, J=8.4 Hz, 1H), 7.59 (d, J=8.4 Hz, 1H); MS ESI 147.0 [M+H]+, calcd for [C8H6N2O+H]+ 147.0.
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
reactant
Reaction Step Two
Quantity
39.4 g
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
130 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
58%

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][NH:10]2)=[CH:6][CH:5]=1.[Li]C(CC)C.[NH4+].[Cl-].C1C[O:23][CH2:22]C1>CN(C=O)C>[NH:10]1[C:11]2[C:7](=[CH:6][CH:5]=[C:4]([CH:22]=[O:23])[CH:12]=2)[CH:8]=[N:9]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
240 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
39.4 g
Type
reactant
Smiles
BrC1=CC=C2C=NNC2=C1
Name
Quantity
280 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
[Li]C(C)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
Quantity
130 mL
Type
reactant
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
to give a dark red clear solution which
ADDITION
Type
ADDITION
Details
was added dropwsie over 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 75 min at −78° C.
Duration
75 min
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
occasional warming
STIRRING
Type
STIRRING
Details
stirring)
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at rt overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc (800 mL+200 mL+300 mL, 1.3 L in total)
WASH
Type
WASH
Details
the combined extracts were washed with H2O (300 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a dark red solid which
CUSTOM
Type
CUSTOM
Details
was triturated by EtOAc (4 times
CUSTOM
Type
CUSTOM
Details
the last filtrate was purified by flash chromatography)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1N=CC2=CC=C(C=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.96 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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